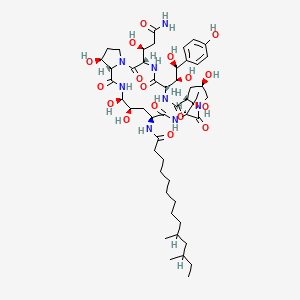
2,4-二氯-6-硝基苯胺
描述
Synthesis Analysis
The synthesis of nitroaromatic compounds can involve various strategies, including direct nitration, catalytic processes, or through specific reductive or oxidative pathways depending on the desired nitro compound. For example, the synthesis of nitroxides and their applications in organic synthesis is a closely related topic, where nitroxides, stable radicals, are utilized in various reactions including oxidation and reduction processes that could be relevant to the synthesis of nitroaromatic compounds like 2,4-Dichloro-6-nitroaniline (Leifert & Studer, 2023).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods to predict the geometry, electronic structure, and reactivity of compounds. Studies on the structure-activity relationship of aromatic nitro compounds provide insights into how molecular orbital energies and hydrophobicity influence their chemical behavior and reactivity (Debnath et al., 1991).
Chemical Reactions and Properties
Nitroaromatic compounds undergo various chemical reactions, including reduction to amines, coupling reactions, and participation in electrophilic substitution reactions. The review of nitrous oxide emissions during biological nutrient removal highlights the reactivity of nitrogen-containing compounds and their environmental impact, which can indirectly relate to the chemical behavior of nitroaromatics in nature (Hu et al., 2012).
科学研究应用
食品和环境样品中的分析
2,4-二氯-6-硝基苯胺一直是食品和环境样品分析的研究对象。Cheng和Kilgore(1966年)开发了一种使用电子捕获气相色谱法检测水果中2,6-二氯-4-硝基苯胺残留的方法,突显了其在食品安全和环境监测中的重要性(Cheng & Kilgore, 1966)。此外,Oliveira等人(2009年)研究了二氯胺(与2,4-二氯-6-硝基苯胺相关的化合物)对巴西Cristais河水样中致突变活性的贡献,强调了其环境影响(de Oliveira et al., 2009)。
分子和晶体结构分析
对2,4-二氯-6-硝基苯胺的分子和晶体结构进行了广泛研究。Hughes和Trotter(1971年)确定了2,6-二氯-4-硝基苯胺的晶体结构,为其化学性质和相互作用提供了见解(Hughes & Trotter, 1971)。
检测技术的发展
已经进行了关于开发检测2,4-二氯-6-硝基苯胺技术的研究。Zhang等人(2023年)制备了用于检测环境样品中二氯胺的发光金属有机框架,展示了先进材料在化学传感中的应用(Zhang et al., 2023)。
热化学研究
已对2,4-二氯-6-硝基苯胺的热化学性质进行了研究,以了解其稳定性和反应性。Silva等人(2009年)对与2,4-二氯-6-硝基苯胺化学相关的二氯硝基苯胺进行了实验热化学研究,提供了有关它们的生成焓和升华的重要数据(Silva et al., 2009)。
生物降解研究
Khan等人(2013年)探讨了Rhodococcus sp.对结构上与2,4-二氯-6-硝基苯胺相关的2-氯-4-硝基苯胺的生物降解,为这类化合物的环境命运和潜在生物修复策略提供了见解(Khan et al., 2013)。
作用机制
Target of Action
It is known to interact with various organic compounds and transition metals .
Mode of Action
2,4-Dichloro-6-nitroaniline is believed to form complexes with transition metals . These complexes are thought to contribute to the catalytic activity exhibited by 2,4-Dichloro-6-nitroaniline . It facilitates the synthesis of various organic compounds and enables the electrochemical oxidation of organic compounds .
Biochemical Pathways
It is known to play a pivotal role as a catalyst in numerous reactions, including the synthesis of various organic compounds and the electrochemical oxidation of organic compounds .
Result of Action
It is known to facilitate the synthesis of various organic compounds and enable the electrochemical oxidation of organic compounds . The precise effects at the molecular and cellular level require further investigation.
安全和危害
未来方向
属性
IUPAC Name |
2,4-dichloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEZAMILKKYOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041361 | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2683-43-4 | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-nitrophenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2683-43-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-6-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S7EH59H1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-Dichloro-6-nitroaniline used in studies related to acidity functions like the Hammett acidity function (H0)?
A: 2,4-Dichloro-6-nitroaniline serves as a useful indicator for determining acidity in strongly acidic solutions. [, ] Its protonation behavior is sensitive to the concentration of acid present, allowing researchers to quantify acidity levels beyond the range of traditional pH measurements. This is particularly valuable when studying reactions in highly acidic media like concentrated sulfuric acid solutions, as seen in the studies on the dehydration of 1,2-diphenylethanol. [] The change in 2,4-Dichloro-6-nitroaniline's UV-Vis absorbance spectrum upon protonation provides a measurable way to track changes in acidity.
Q2: How does the solvent system affect the acidity measurements using 2,4-Dichloro-6-nitroaniline?
A: Research has shown that the choice of solvent system can significantly influence the acidity measurements derived from 2,4-Dichloro-6-nitroaniline protonation. [, ] For instance, in the study on the dehydration of 1,2-diphenylethanol, researchers utilized a mixed solvent system of ethanol and aqueous sulfuric acid due to the low solubility of trans-stilbene (the reaction product) in purely aqueous sulfuric acid. [] They found that the addition of 5% ethanol to the aqueous sulfuric acid solution led to a slightly lower acidity compared to pure aqueous sulfuric acid at lower sulfuric acid concentrations, while at higher concentrations, the alcoholic solution became more acidic. [] This highlights the importance of carefully considering solvent effects when using 2,4-Dichloro-6-nitroaniline as an indicator for acidity measurements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)






![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)




